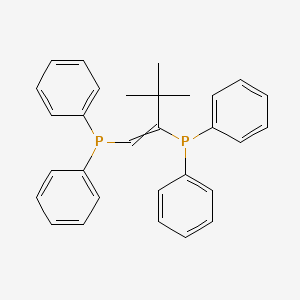
(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene is an organophosphorus compound that serves as a bidentate ligand in coordination chemistry. This compound is characterized by the presence of two diphenylphosphino groups attached to a butene backbone, which provides it with unique chemical properties and reactivity. It is widely used in various catalytic processes due to its ability to form stable complexes with transition metals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene typically involves the reaction of diphenylphosphine with a suitable butene derivative under controlled conditions. One common method is the thermal rearrangement of thiocarbonyl-stabilized triphenylphosphonium ylides, which leads to the formation of (Z)-configured diphenylphosphino alkenes . The reaction conditions often include high temperatures and the use of specific catalysts to facilitate the rearrangement process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as flash vacuum pyrolysis and the use of metal catalysts are employed to optimize the reaction conditions and achieve efficient production .
化学反应分析
Types of Reactions
(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The diphenylphosphino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of suitable solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often used as intermediates in further chemical synthesis and applications .
科学研究应用
Chemistry
In chemistry, (Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene is used as a ligand in the formation of metal complexes. These complexes are employed in various catalytic processes, including hydroformylation, hydrogenation, and cross-coupling reactions .
Biology and Medicine
The compound’s ability to form stable complexes with metals makes it useful in biological and medicinal research. It is used in the development of metal-based drugs and diagnostic agents. The metal complexes of this compound have shown potential in anticancer and antimicrobial applications .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes helps in the efficient synthesis of various industrial products .
作用机制
The mechanism of action of (Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene involves its ability to coordinate with metal centers through its diphenylphosphino groups. This coordination forms stable metal-ligand complexes that facilitate various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic applications .
相似化合物的比较
Similar Compounds
- 4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin (sixantphos)
- 4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene (isopropxantphos)
- Bis-(2-diphenylphosphino)-p-tolyl) ether (PTEphos)
Uniqueness
(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene is unique due to its specific butene backbone, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness allows it to form metal complexes with different coordination geometries and reactivities, making it a versatile ligand in various catalytic processes .
属性
分子式 |
C30H30P2 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
(1-diphenylphosphanyl-3,3-dimethylbut-1-en-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C30H30P2/c1-30(2,3)29(32(27-20-12-6-13-21-27)28-22-14-7-15-23-28)24-31(25-16-8-4-9-17-25)26-18-10-5-11-19-26/h4-24H,1-3H3 |
InChI 键 |
QEJWSGVBWKWUKP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


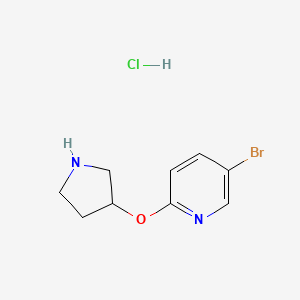
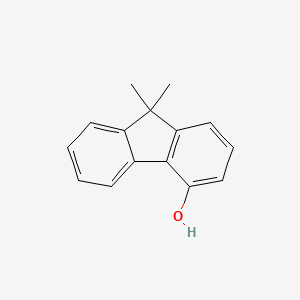
![2-{[(Benzyloxy)carbonyl]amino}-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15156760.png)
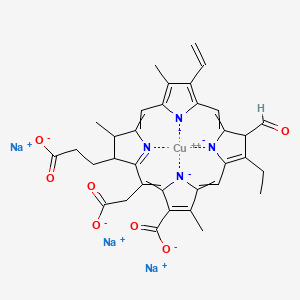
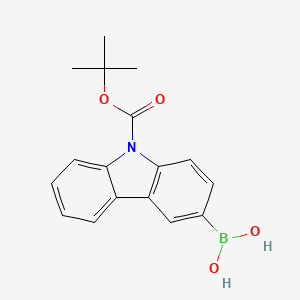
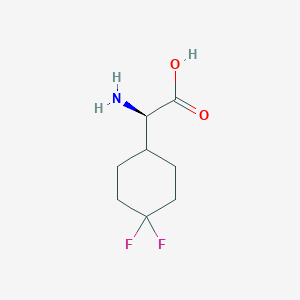
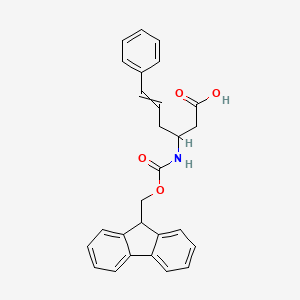
![2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B15156808.png)
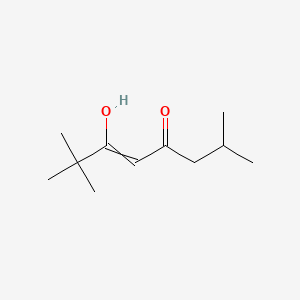
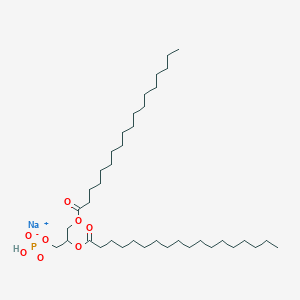
![[4-(3-Methoxyphenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone](/img/structure/B15156819.png)
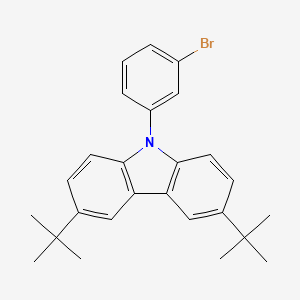
![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156834.png)
![5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15156835.png)
